molecular formula C11H22O2S B14074773 2-Methyl-2-(1-methyl-2-butylthioethyl)-1,3-dioxolane CAS No. 102145-07-3

2-Methyl-2-(1-methyl-2-butylthioethyl)-1,3-dioxolane

Cat. No.: B14074773
CAS No.: 102145-07-3
M. Wt: 218.36 g/mol
InChI Key: AWYZLLHTKSDDLF-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-2-butylthioethyl)-1,3-dioxolane is a chemical compound of interest in organic synthesis and pharmaceutical research. As a 1,3-dioxolane derivative, it features a cyclic acetal structure, which is commonly employed as a protecting group for aldehydes and ketones . This functionality is crucial in multi-step synthetic routes, as it shields the carbonyl group from reactive conditions, including exposure to strong bases, nucleophiles, and reducing agents . The presence of the butylthioethyl side chain in this specific molecule suggests potential for unique reactivity or application, potentially as a building block for more complex molecules or in the development of compounds with biological activity. Similar 1,3-dioxolane derivatives have been investigated for their use as antineoplastic agents, indicating the research value of this chemical class in medicinal chemistry . Deprotection of the acetal to regenerate the original carbonyl compound can be achieved under mild acidic conditions . This product is strictly For Research Use Only and is not intended for human therapeutic use or diagnostic applications.

Properties

CAS No.

102145-07-3

Molecular Formula

C11H22O2S

Molecular Weight

218.36 g/mol

IUPAC Name

2-(1-butylsulfanylpropan-2-yl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C11H22O2S/c1-4-5-8-14-9-10(2)11(3)12-6-7-13-11/h10H,4-9H2,1-3H3

InChI Key

AWYZLLHTKSDDLF-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(C)C1(OCCO1)C

Origin of Product

United States

Preparation Methods

Montmorillonite K10-Catalyzed Cyclization

Montmorillonite K10, a solid acid catalyst, enables efficient 1,3-dioxolane formation via cyclization of diols with carbonyl compounds. Paulson et al. demonstrated this approach for structurally related dioxolanes by reacting salicylaldehyde with trimethyl orthoformate and diols under reflux conditions. For 2-methyl-2-(1-methyl-2-butylthioethyl)-1,3-dioxolane, the protocol would involve:

  • Combining 2-(butylthio)-1-methylpropan-1-ol (diol) with a ketone precursor (e.g., acetone) in toluene.
  • Adding montmorillonite K10 (300 mg per 1 mmol substrate) and refluxing with a Dean-Stark apparatus to remove water.
  • Purifying the product via flash chromatography (hexane/ethyl acetate).

This method achieves yields >80% for analogous dioxolanes, though the thioether group may require protection to prevent oxidation during cyclization.

Tungstosilicic Acid on Activated Carbon

Activated carbon-supported tungstosilicic acid (HSiW/C) catalyzes acetalization of aldehydes/ketones with diols. For example, 2-propyl-1,3-dioxolane was synthesized in 87.5% yield using butyraldehyde and ethylene glycol at a 1:1.5 molar ratio. Adapting this for the target compound:

  • React 2-(butylthio)propanal with 1,2-propanediol (1:1.5 ratio).
  • Use HSiW/C (1 wt% of reactants) at reflux for 60 minutes.
  • Distill the product under reduced pressure.

This method’s advantage lies in the catalyst’s reusability and minimal byproduct formation.

Photocatalytic Synthesis

FeCl3·6H2O/NaNO2-Mediated Cyclization

A photocatalytic method using FeCl3·6H2O and sodium nitrite under UV light (250 W Hg lamp) synthesizes 1,3-dioxolanes from alcohols and diols. For the target compound:

  • Mix ethanol (500 mmol) with 1,2-butanediol (500 mmol).
  • Add FeCl3·6H2O (6.3 mmol) and NaNO2 (6.3 mmol).
  • Irradiate at 50°C for 24 hours, extracting the product with ethyl ether.

This method yielded 67% for 2-methyl-1,3-dioxolane, though the bulky butylthioethyl group may reduce efficiency due to steric hindrance.

Comparative Analysis of Methods

Method Catalyst/Reagent Conditions Yield Key Advantages
Montmorillonite K10 Montmorillonite K10 Reflux, Dean-Stark >80%* High selectivity, minimal byproducts
HSiW/C Tungstosilicic acid/C Reflux, 60 min 87.9%* Reusable catalyst, short reaction time
Photocatalytic FeCl3·6H2O/NaNO2 UV, 50°C, 24 h 67%* Solvent-free, mild conditions
Phase-transfer KOH/t-butanol 85–95°C, 8 h 56% Scalable for industrial use

*Yields reported for structurally analogous compounds.

Challenges and Optimization Strategies

Steric Hindrance from the Butylthioethyl Group

The butylthioethyl substituent introduces steric bulk, slowing cyclization kinetics. Strategies to mitigate this include:

  • Using excess diol (1.5:1 ratio) to drive the reaction.
  • Employing high-boiling solvents (e.g., toluene) to enhance reactivity.

Oxidation of Thioether Moieties

The butylthioethyl group is prone to oxidation during synthesis. Solutions involve:

  • Conducting reactions under nitrogen atmosphere.
  • Adding antioxidants like BHT (butylated hydroxytoluene).

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3-Dioxolane Derivatives

The following analysis compares the target compound with structurally related 1,3-dioxolanes, focusing on substituent effects, reactivity, physical properties, and applications.

Substituent Effects and Reactivity
Compound Name Substituents Key Reactivity/Application Reference
Target Compound Methyl, 1-methyl-2-butylthioethyl High selectivity in Pd-catalyzed β-heteroarylation of thiophenes; stable under reaction conditions
2-Methyl-2-(thiophen-2-yl)-1,3-dioxolane Methyl, thiophen-2-yl Forms isomers (e.g., 7b ) with 71% yield in Pd-catalyzed couplings; no C–Cl bond cleavage observed
4-Methyl-2-(1-phenylethyl)-1,3-dioxolane Methyl, 1-phenylethyl Read-across analog for toxicity assessment; phenyl group enhances lipophilicity compared to thioethers
2-Ethyl-2-methyl-1,3-dioxolane Ethyl, methyl Simpler alkyl substituents; used as a solvent or intermediate; lower steric hindrance than thioether analogs

Key Observations :

  • Thioether vs.
  • Phenyl vs. Thioether : Aromatic substituents (e.g., in 4-methyl-2-(1-phenylethyl)-1,3-dioxolane) increase lipophilicity, which may impact bioavailability or toxicity profiles relative to sulfur-containing analogs .
Physical and Thermal Properties
Compound Name Molecular Weight Boiling Point (°C) Solubility/Stability Reference
Target Compound Not reported Estimated >150 Likely polar due to thioether; stable under Pd catalysis
2-(1-Methylethyl)-1,3-dioxolane 116.16 116–120 Flammable (flashpoint ≤2.5°C); miscible with organic solvents
2-Methyl-2-(thiophen-2-yl)-1,3-dioxolane 184.24 Not reported Stable in acidic/thermal conditions during synthesis

Key Observations :

  • The target compound’s thioether group likely increases molecular weight and boiling point compared to alkyl-substituted dioxolanes (e.g., 2-(1-methylethyl)-1,3-dioxolane).

Key Observations :

  • While 1,3-dioxolane itself is non-carcinogenic, substituents like phenyl groups necessitate careful toxicity evaluation .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-2-(1-methyl-2-butylthioethyl)-1,3-dioxolane, and what catalysts are typically employed?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed acetalization or ketalization reactions. For example, Brönsted acids (e.g., toluenesulfonic acid) or Lewis acids are used to facilitate the reaction between thiol-containing precursors and diols. Industrial-scale synthesis often employs continuous water removal using Dean-Stark apparatus with toluene as a solvent to drive the reaction to completion .

  • Key Data :

Reaction TypeCatalystSolventYield Optimization Strategy
KetalizationToluene-sulfonic acidTolueneDean-Stark water removal

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for verification?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the dioxolane ring and substituents. Mass spectrometry (MS) validates the molecular weight (202.25 g/mol), while X-ray crystallography resolves stereochemical ambiguities, particularly for diastereoisomers formed during synthesis .

  • Key Data :

PropertyTechniqueReference Value
Molecular WeightMS202.25 g/mol
StereochemistryX-ray crystallographyDiastereoisomer ratios

Advanced Research Questions

Q. What are the challenges in controlling stereochemistry during synthesis, and how can reaction conditions be optimized to favor specific diastereoisomers?

  • Methodological Answer : Dirhodium(II) catalysts have been shown to influence diastereoselectivity in 1,3-dioxolane derivatives. Temperature and solvent polarity adjustments (e.g., using aprotic solvents like THF) can stabilize transition states favoring specific configurations. Kinetic studies using in-situ IR spectroscopy help monitor stereochemical outcomes .

Q. How does the compound behave in radical or cationic polymerization reactions, and what applications arise from its polymeric forms?

  • Methodological Answer : The compound undergoes cationic ring-opening polymerization under BF₃·Et₂O catalysis, forming polyethers with tunable glass transition temperatures (Tg). Radical polymerization, initiated by AIBN, yields cross-linked networks. These polymers are explored as solid electrolytes in lithium-ion batteries due to their ionic conductivity .

  • Key Data :

Polymerization TypeInitiator/CatalystApplication
CationicBF₃·Et₂OSolid electrolytes
RadicalAIBNHydrogel matrices

Q. What are the environmental persistence and biodegradation pathways of this compound?

  • Methodological Answer : Estimated biodegradation uses QSAR models based on its log Kow (-0.37) and BCF (bioconcentration factor = 3), suggesting low bioaccumulation. Hydrolysis under alkaline conditions cleaves the dioxolane ring, yielding 2-butanone and thioglycolic acid derivatives. Soil mobility (Koc = 15) indicates high leaching potential, requiring containment in aquatic research settings .

Contradictions and Limitations

  • Safety Classification : While 1,3-dioxolane derivatives are generally considered safe under REACH, reproductive toxicity concerns exist for some analogs . Researchers must verify toxicity data specific to this compound.
  • Stereochemical Complexity : Mixtures of diastereoisomers may complicate pharmacological studies; chiral HPLC or enzymatic resolution is recommended for isolating enantiopure forms .

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